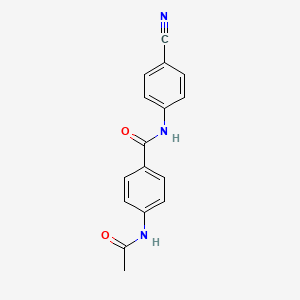![molecular formula C17H15NO3 B5770661 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as GSK-3β inhibitor VIII, is a potent inhibitor of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, diabetes, cancer, and inflammatory disorders.
作用机制
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a potent and selective inhibitor of 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ. 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ plays a crucial role in the regulation of many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ can have various effects depending on the specific disease or condition being targeted. For example, in Alzheimer's disease, inhibition of 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ can reduce the accumulation of beta-amyloid plaques and tau protein tangles in the brain.
Biochemical and Physiological Effects
In addition to its effects on 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ, 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and stroke. It also has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
One advantage of using 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and selectivity for 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ. This allows for precise targeting of the enzyme and can help to reduce off-target effects. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. One area of focus could be on its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it could be investigated as a potential therapy for inflammatory disorders such as inflammatory bowel disease and rheumatoid arthritis. Further research could also explore its potential as a cancer therapy and its effects on other cellular processes beyond 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ inhibition.
合成方法
The synthesis of 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 2-bromoethyl methyl ether with 2-methylphenol to form 2-(2-methylphenoxy)ethyl methyl ether. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to yield the target compound.
科学研究应用
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and stroke. It also has anti-inflammatory effects and has been investigated as a potential treatment for inflammatory bowel disease and rheumatoid arthritis. Additionally, it has been shown to have anti-tumor effects and has been studied as a potential cancer therapy.
属性
IUPAC Name |
2-[2-(2-methylphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-6-2-5-9-15(12)21-11-10-18-16(19)13-7-3-4-8-14(13)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWFZUQZAKSPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)
methanone](/img/structure/B5770599.png)

![methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B5770610.png)
![methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)


![4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770656.png)


![N-benzyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5770664.png)
![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)